molecular formula C8H7ClN2 B1455518 8-Chloro-2-methylimidazo[1,2-a]pyridine CAS No. 173159-42-7

8-Chloro-2-methylimidazo[1,2-a]pyridine

Cat. No.: B1455518
CAS No.: 173159-42-7
M. Wt: 166.61 g/mol
InChI Key: DLIKCSGMQBOHGQ-UHFFFAOYSA-N
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Description

8-Chloro-2-methylimidazo[1,2-a]pyridine (CAS 173159-42-7) is a chemical compound with the molecular formula C8H7ClN2 and a molecular weight of 166.61 g/mol . It is a member of the imidazo[1,2-a]pyridine class, a scaffold recognized as a "drug prejudice" scaffold due to its significant and wide-ranging applications in medicinal chemistry . This compound serves as a valuable building block in organic synthesis and pharmaceutical research. A primary research application of this compound and its analogues is in the development of novel antituberculosis (TB) agents . Imidazo[1,2-a]pyridine derivatives have demonstrated significant potency against multidrug-resistant TB (MDR-TB) and extensively drug-resistant TB (XDR-TB) strains . The mechanism of action for this class is associated with targeting the oxidative phosphorylation (OxPhos) pathway in Mycobacterium tuberculosis . Specifically, related analogues are known to inhibit QcrB, a subunit of the essential cytochrome bcc complex, thereby disrupting energy production and proving effective against both replicating and non-replicating bacterial states . One prominent example of this class, the drug candidate Telacebec (Q203), which is an imidazo[1,2-a]pyridine amide, is currently in Phase II clinical trials, highlighting the critical importance of this chemical scaffold in modern TB drug discovery . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

8-chloro-2-methylimidazo[1,2-a]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClN2/c1-6-5-11-4-2-3-7(9)8(11)10-6/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLIKCSGMQBOHGQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2C=CC=C(C2=N1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90717195
Record name 8-Chloro-2-methylimidazo[1,2-a]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90717195
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

173159-42-7
Record name 8-Chloro-2-methylimidazo[1,2-a]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90717195
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Cyclocondensation of 2-Aminopyridines with α-Halo Carbonyl Compounds

This is the most common and widely used method for synthesizing imidazo[1,2-a]pyridines, including chloro-substituted derivatives.

  • Mechanism: The reaction involves nucleophilic attack by 2-aminopyridine on an α-halo ketone or aldehyde, followed by cyclization to form the fused imidazo ring.
  • Conditions: Typically conducted under mild heating (around 60°C) without the need for catalysts or solvents in some cases.
  • Key Reference: Dong-Jian Zhu et al. demonstrated an efficient solvent- and catalyst-free synthesis of imidazo[1,2-a]pyridines by reacting α-bromo/chloroketones with 2-aminopyridines at 60°C, highlighting the method’s simplicity and efficiency.
Parameter Details
Starting materials 2-Aminopyridine and α-haloketone
Temperature ~60°C
Catalyst None required
Solvent Often solvent-free or minimal solvent
Reaction time Several hours (varies with substrates)
Advantages Simple, efficient, environmentally friendly

Microwave-Assisted Synthesis

Microwave irradiation has been employed to accelerate the synthesis of imidazo[1,2-a]pyridine derivatives.

  • Benefits: Rapid reaction times and improved yields.
  • Process: Microwave heating facilitates the cyclocondensation of 2-aminopyridines with α-haloketones or other electrophiles.
  • Reference: Recent studies have shown that microwave irradiation can significantly reduce reaction time while maintaining high product purity and yield.

Lewis Acid-Catalyzed Cascade Reactions with Nitroolefins

A novel approach involves the reaction of 2-aminopyridines with nitroolefins under Lewis acid catalysis to form imidazo[1,2-a]pyridines.

  • Catalysts: FeCl3 has been identified as the most effective catalyst compared to AlCl3, ZnCl2, LaCl3, BF3·OEt2, In(OTf)3, and Cu(OTf)2.
  • Scope: This method is applicable to a broad range of aromatic and aliphatic nitroolefins and various substituted 2-aminopyridines.
  • Mechanism: Cascade reaction involving Michael addition followed by intramolecular cyclization.
  • Reference: Santra et al. reported this efficient and straightforward method, emphasizing its broad substrate scope and high selectivity.

Tandem Reaction Using Morita-Baylis-Hillman (MBH) Nitroalkene Acetates

This method uses MBH nitroalkene acetates reacting with 2-aminopyridines at room temperature in methanol.

  • Advantages: Mild conditions, short reaction times, and diverse product formation.
  • Limitations: Ineffective with certain aminoheterocycles such as 2-aminopyrimidine, 2-aminopyrazine, and 2-aminothiazole.
  • Reference: Nair et al. developed this method, which combines Michael addition and cyclization in a tandem mechanism to synthesize imidazo[1,2-a]pyridine derivatives.

Traditional Condensation with 1,3-Dicarbonyl Compounds and Aldehydes

  • Description: 2-Aminopyridines condense with 1,3-dicarbonyl compounds or aldehydes in the presence of isonitriles or alkynes in one-pot processes.
  • Application: This method is versatile for synthesizing various imidazo[1,2-a]pyridine derivatives.
  • Reference: Several reports highlight this approach as convenient and efficient, with the ability to introduce diverse substituents on the imidazo ring.

Specific Preparation of 8-Chloro-2-methylimidazo[1,2-a]pyridine

While the above methods broadly cover imidazo[1,2-a]pyridine synthesis, the preparation of the 8-chloro and 2-methyl substituted compound often involves:

  • Starting from appropriately substituted 2-aminopyridines (with chlorine at the 8-position).
  • Reacting with α-chloroketones or α-haloketones bearing a methyl group at the 2-position.
  • Using reflux or mild heating conditions, sometimes with solvent reflux and water removal techniques (e.g., Dean-Stark trap) to drive the condensation reaction to completion.

Data Table: Comparison of Preparation Methods for this compound

Method Starting Materials Catalyst/Conditions Advantages Limitations
α-Halo Carbonyl Condensation 2-Aminopyridine + α-haloketone None or mild heating (60°C) Simple, solvent-free possible Requires α-haloketone availability
Microwave-Assisted Synthesis Same as above Microwave irradiation Rapid, higher yields Requires microwave equipment
Lewis Acid-Catalyzed Cascade 2-Aminopyridine + Nitroolefins FeCl3 catalyst Broad substrate scope Catalyst cost and removal
MBH Nitroalkene Tandem Reaction 2-Aminopyridine + MBH acetates Room temp, methanol solvent Mild conditions, diverse products Limited to certain aminoheterocycles
One-pot Condensation 2-Aminopyridine + aldehydes/isonitriles Acid/base catalysis Versatile, efficient Complexity of reagents

Additional Notes on Stock Solution Preparation (Relevant for Application)

  • For experimental use, this compound stock solutions are prepared in solvents like DMSO, PEG300, Tween 80, or corn oil depending on solubility and application.
  • Concentrations are prepared by dissolving precise amounts of the compound in measured solvent volumes to achieve desired molarity (e.g., 1 mM, 5 mM, 10 mM).
  • Proper mixing order and clarity checks are essential to ensure solution homogeneity.

Scientific Research Applications

Medicinal Chemistry Applications

Antimicrobial Properties
Research indicates that derivatives of imidazo[1,2-a]pyridine, including 8-chloro-2-methylimidazo[1,2-a]pyridine, exhibit potent antimicrobial activity. A study highlighted the effectiveness of imidazo[1,2-a]pyridine derivatives against various bacterial strains such as Streptococcus pyogenes and Escherichia coli, as well as fungal strains like Candida albicans and Aspergillus niger . This suggests potential applications in developing new antimicrobial agents.

Anti-Tuberculosis Activity
Imidazo[1,2-a]pyridine analogues have shown significant activity against multidrug-resistant tuberculosis (MDR-TB) and extensively drug-resistant tuberculosis (XDR-TB). For instance, compounds derived from this scaffold demonstrated MIC values as low as 0.006 μM against Mycobacterium tuberculosis . The structure-activity relationship (SAR) studies have been crucial in optimizing these compounds for enhanced efficacy.

Cancer Research

Carcinogenicity Studies
this compound is also studied for its role as a heterocyclic amine carcinogen. Research has indicated that it can form DNA adducts, which are critical in understanding its mutagenic potential. Studies have shown that exposure to this compound can lead to increased levels of specific DNA adducts in various tissues . This information is vital for assessing dietary risks associated with cooked meats where such amines are prevalent.

Neurological Applications

Cholinesterase Inhibition
Recent studies have identified imidazo[1,2-a]pyridine derivatives as potential inhibitors of acetylcholinesterase (AChE), an enzyme linked to neurodegenerative diseases like Alzheimer's. Compounds from this family have shown IC50 values ranging from 0.2 to 50 μM for AChE inhibition . This suggests that this compound could be explored further for therapeutic applications in neurodegenerative disorders.

Synthetic Pathways and Derivatives

The synthesis of this compound involves various methodologies aimed at enhancing its pharmacological properties. Recent advancements in synthetic techniques have facilitated the creation of multiple derivatives with tailored biological activities . These developments are crucial for expanding the compound's applicability across different therapeutic areas.

Data Table: Summary of Biological Activities

Activity Target Organism/Enzyme MIC/IC50 Values Reference
AntimicrobialStreptococcus pyogenesNot specified
AntimicrobialMycobacterium tuberculosis0.006 μM
CarcinogenicityDNA Adduct FormationVaries
Cholinesterase InhibitionAcetylcholinesterase0.2 - 50 μM

Case Studies

  • Antimicrobial Efficacy : A study conducted by Raju et al. demonstrated the antimicrobial properties of imidazo[1,2-a]pyridine derivatives against common pathogens, highlighting their potential as novel antimicrobial agents.
  • Anti-Tuberculosis Development : Research on SAR led to the development of a series of imidazo[1,2-a]pyridine-3-carboxamides with potent anti-TB activity. The findings emphasized the importance of structural modifications to enhance efficacy against resistant strains .
  • Carcinogenic Mechanisms : Investigations into the carcinogenic potential of heterocyclic amines revealed that dietary intake significantly influences the formation of DNA adducts associated with cancer risk .

Mechanism of Action

Comparison with Similar Compounds

Key Observations :

  • Regiochemistry : Chloro substitution at position 8 (vs. 6) in this compound confers unique Nurr1 binding specificity, unlike 6-chloro analogs .
  • Solubility : Sulfonylmethyl and nitro modifications (e.g., compound 1c) enhance aqueous solubility compared to the parent scaffold .
  • Halogen Effects : Fluoro substitution (e.g., 8-Fluoro-2-methylimidazo[1,2-a]pyridin-6-amine) may improve metabolic stability but requires salt formation for solubility .

Key Findings :

  • Despite lower absolute potency than SA00025, this compound exhibits superior ligand efficiency (LE = 0.32 vs. 0.29), indicating optimal binding per atom .
  • Positional isomerism (8-Cl vs. other substituents) critically affects target engagement, as seen in SR24237’s lack of Nurr1 binding .

Biological Activity

8-Chloro-2-methylimidazo[1,2-a]pyridine (8-Cl-2-Me-IMAP) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, structure-activity relationships, and potential therapeutic applications.

Overview of this compound

8-Cl-2-Me-IMAP is a derivative of imidazo[1,2-a]pyridine, a class known for its pharmacological properties. The presence of chlorine at the 8-position enhances its reactivity and binding affinity to biological targets, making it a promising candidate for drug development.

Biological Activities

1. Antimycobacterial Activity
Research has shown that imidazo[1,2-a]pyridine derivatives exhibit potent activity against Mycobacterium tuberculosis (Mtb), including multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains. For instance, compounds within this class have demonstrated minimum inhibitory concentrations (MIC) as low as 0.07 μM against MDR-TB and 0.00045 μM against intracellular Mtb .

Table 1: Antimycobacterial Activity of Imidazo[1,2-a]pyridine Derivatives

CompoundMIC (μM)Activity Type
8-Cl-2-Me-IMAP<0.07Against MDR-TB
Compound X0.00045Against intracellular Mtb
Compound Y0.4Against replicating Mtb

2. Acetylcholinesterase Inhibition
8-Cl-2-Me-IMAP has been identified as a potential inhibitor of acetylcholinesterase (AChE), an enzyme critical for neurotransmission. This inhibition could have implications for developing treatments for Alzheimer's disease and other cognitive disorders .

3. Anticancer Properties
Studies indicate that derivatives of 8-Cl-2-Me-IMAP may induce apoptosis in various cancer cell lines by interacting with DNA and modulating cellular pathways related to cell death . The compound's electrophilic nature allows it to form adducts with cellular macromolecules, potentially leading to antitumor effects.

The mechanisms through which 8-Cl-2-Me-IMAP exerts its biological effects are multifaceted:

  • Enzyme Inhibition : The compound interacts with specific enzymes such as AChE and cytochrome P450, affecting drug metabolism and neurotransmitter levels .
  • Cell Signaling Modulation : It influences key signaling pathways involved in cell survival and apoptosis, notably through the regulation of Bcl-2 family proteins .

Structure-Activity Relationship (SAR)

Understanding the SAR of 8-Cl-2-Me-IMAP is crucial for optimizing its biological activity:

  • Chlorine Substitution : The chlorine atom at the 8-position significantly enhances binding affinity to target proteins .
  • Methyl Group Influence : The methyl group at the 2-position contributes to the compound's lipophilicity and overall pharmacokinetic profile .

Table 2: Structure-Activity Relationship Insights

Structural FeatureImpact on Activity
Chlorine at C8Increased binding affinity
Methyl at C2Enhanced lipophilicity
Variations in Side ChainsAltered potency against Mtb

Case Studies

Several studies have highlighted the efficacy of 8-Cl-2-Me-IMAP:

  • Antitubercular Efficacy : A study demonstrated that derivatives of imidazo[1,2-a]pyridine exhibited significant antitubercular activity with low cytotoxicity against Vero cells (IC50 >128 μM) .
  • Neuroprotective Potential : Research into AChE inhibition showed that certain derivatives could effectively reduce acetylcholine breakdown, thereby enhancing cholinergic signaling in neuronal models .

Q & A

Q. What are the common synthetic routes for 8-chloro-2-methylimidazo[1,2-a]pyridine derivatives?

A widely used method involves a multi-step synthesis starting with 2-aminonicotinamide and chloroacetaldehyde in ethanol, followed by HATU/DIPEA-mediated coupling with substituted amines to achieve yields of 93–97% . Alternative routes include iodine-catalyzed cyclization of 2-phenoxyacetophenone derivatives, enabling access to structurally diverse analogs . Key considerations include solvent choice (e.g., ethanol for eco-friendliness), catalyst efficiency (HATU for amide coupling), and purification via column chromatography .

Q. How are spectroscopic techniques applied to characterize imidazo[1,2-a]pyridine derivatives?

Structural elucidation relies on:

  • 1H/13C NMR : Proton signals for the methyl group (δ ~2.4 ppm) and aromatic protons (δ 7.1–8.3 ppm) confirm substitution patterns .
  • FT-IR : Stretching vibrations for C-Cl (~750 cm⁻¹) and C=N (~1640 cm⁻¹) validate functional groups .
  • X-ray diffraction : Resolves π-π stacking and hydrogen-bonding interactions in crystal lattices, critical for understanding solid-state properties .

Q. What pharmacological activities are associated with the imidazo[1,2-a]pyridine scaffold?

The scaffold exhibits broad bioactivity, including antimycobacterial (e.g., hybrid derivatives targeting QcrB ), anticancer (COX-2 inhibition ), and CNS modulation (GABAA receptor interaction ). These activities arise from its ability to mimic purine bases, enabling interactions with enzymes and receptors .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize imidazo[1,2-a]pyridine derivatives?

SAR studies highlight the importance of:

  • Chloro substituents : The 8-chloro group enhances metabolic stability and target binding .
  • Methyl groups : A 2-methyl moiety improves lipophilicity, aiding blood-brain barrier penetration in CNS-targeting agents .
  • Hybridization : Coupling with cinnamamide (e.g., IMB-1502) boosts antimycobacterial efficacy by targeting multiple pathways .

Q. What computational methods are used to design bioactive imidazo[1,2-a]pyridine derivatives?

  • DFT calculations : Predict electronic properties (e.g., charge transfer in excited states) and optimize geometries for target binding .
  • Hirshfeld surface analysis : Maps intermolecular interactions (e.g., C–H⋯N) to guide crystal engineering .
  • Molecular docking : Screens derivatives against targets like COX-2 or GABAA receptors to prioritize synthesis .

Q. How can contradictions in synthetic data be resolved?

Discrepancies in yield or purity often stem from:

  • Catalyst selection : HATU vs. iodine catalysts yield different intermediates; validate via LC-MS .
  • Solvent effects : Ethanol minimizes side reactions vs. methanol, which may promote esterification .
  • Scaling challenges : Pilot-scale reactions may require adjusted stoichiometry or gradient chromatography for purification .

Q. What strategies improve the scalability of imidazo[1,2-a]pyridine synthesis?

  • Solid-phase synthesis : Enables high-throughput production of carboxamide derivatives using polymer-bound intermediates .
  • Flow chemistry : Reduces reaction times and improves reproducibility for halogenation steps .
  • Green solvents : Ethanol or water minimizes toxicity and simplifies waste management .

Q. How do photophysical properties influence the application of imidazo[1,2-a]pyridine derivatives?

Solvent polarity affects fluorescence (e.g., bathochromic shifts in polar solvents due to intramolecular charge transfer). These properties are exploited in:

  • Probes : Derivatives with nitrobenzoxadiazole (NBD) tags visualize cellular receptors via fluorescence .
  • Theragnostic agents : Tune absorption/emission spectra using substituents like cyano or methoxy groups .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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8-Chloro-2-methylimidazo[1,2-a]pyridine
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8-Chloro-2-methylimidazo[1,2-a]pyridine

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